Bivalirudin Trifluoroacetate
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Overview
Description
Bivalirudin Trifluoroacetate is a synthetic peptide analog of hirudin, a naturally occurring anticoagulant found in the saliva of medicinal leeches. It is a direct thrombin inhibitor used primarily as an anticoagulant during percutaneous coronary interventions. This compound is known for its predictable anticoagulant effect and is used to prevent thrombus formation during procedures such as coronary angioplasty .
Preparation Methods
Bivalirudin Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the Fmoc protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the resin and purified to obtain the final product .
Chemical Reactions Analysis
Bivalirudin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: this compound can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. .
Scientific Research Applications
Bivalirudin Trifluoroacetate has several scientific research applications:
Medicine: It is used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially in those with heparin-induced thrombocytopenia.
Biology: It is used in studies involving blood coagulation and thrombin inhibition.
Chemistry: It serves as a model compound for studying peptide synthesis and purification techniques.
Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies .
Mechanism of Action
Bivalirudin Trifluoroacetate exerts its effects by directly inhibiting thrombin. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, a crucial step in thrombus formation. The binding is reversible, as thrombin can slowly cleave the thrombin-bivalirudin bond, restoring its active site .
Comparison with Similar Compounds
Bivalirudin Trifluoroacetate is unique compared to other thrombin inhibitors due to its reversible binding and predictable anticoagulant effect. Similar compounds include:
Hirudin: A naturally occurring thrombin inhibitor found in leech saliva.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. This compound is preferred in certain clinical settings due to its rapid onset and short half-life, which allows for better control of anticoagulation
Properties
CAS No. |
1191386-50-1 |
---|---|
Molecular Formula |
C102H140F6N24O37 |
Molecular Weight |
2408.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C98H138N24O33.2C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;2*3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);2*(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;;/m0../s1 |
InChI Key |
XGSRYNAQENZUAY-HKRGSHRKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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